

An In-depth Technical Guide to Thiol-PEG5-acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Thiol-PEG5-acid*

Cat. No.: *B3103782*

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This technical guide provides a comprehensive overview of **Thiol-PEG5-acid**, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, supported by experimental protocols and logical workflow diagrams.

Chemical Structure and Properties

Thiol-PEG5-acid, also known as HS-PEG5-COOH, is a versatile chemical tool featuring a terminal thiol group (-SH) and a carboxylic acid group (-COOH) separated by a five-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.^[1]

Chemical Structure:

Table 1: Physicochemical Properties of **Thiol-PEG5-acid**

Property	Value	Source
Synonyms	HS-PEG5-COOH, HS-PEG5-CH ₂ CH ₂ COOH	[2]
Molecular Formula	C ₁₃ H ₂₆ O ₇ S	[2]
Molecular Weight	326.41 g/mol	[2]
Appearance	White to off-white solid or viscous liquid	[3]
Solubility	Soluble in water, DMSO, DMF, and most organic solvents.	
pKa (Thiol)	~8.5 - 10.5 (estimated for aliphatic thiols)	N/A
pKa (Carboxylic Acid)	~4.0 - 5.0 (estimated for aliphatic carboxylic acids)	N/A
Storage	Store at -20°C, desiccated, and protected from light. Handle under an inert atmosphere (e.g., nitrogen or argon).	

Note: Specific experimental pKa values for **Thiol-PEG5-acid** are not readily available in the public domain. The provided values are estimations based on the functional groups present.

Spectroscopic Characterization

While specific spectra for **Thiol-PEG5-acid** are not widely published, the expected characteristics based on its structure are outlined below. These are for reference and should be confirmed by experimental analysis.

Expected Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the ethylene glycol repeating units (a broad multiplet around 3.6 ppm), methylene protons

adjacent to the thiol and carboxylic acid groups, and a triplet for the thiol proton (around 1.3-1.6 ppm, which can be exchangeable with D₂O).

- ¹³C NMR: The carbon NMR spectrum would display signals for the carbons in the PEG backbone (typically in the 60-70 ppm range), and distinct signals for the carbons adjacent to the sulfur atom and the carbonyl carbon of the carboxylic acid (around 170-180 ppm).
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the molecule (e.g., [M+H]⁺ at m/z 327.15).
- Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum is expected to exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), C-O-C stretching from the PEG backbone (around 1100 cm⁻¹), and a weak S-H stretch (around 2550 cm⁻¹).

Applications

Thiol-PEG5-acid is a valuable tool in various research and development areas due to its bifunctional nature and the advantageous properties of the PEG linker.

- Bioconjugation: It is widely used to link proteins, peptides, antibodies, and other biomolecules. The thiol group can react with maleimides or serve as an anchor to gold surfaces, while the carboxylic acid can be coupled to primary amines.
- Drug Delivery: The PEG linker enhances the solubility, stability, and circulation half-life of conjugated drugs. It can be used to attach targeting ligands to drug delivery systems like nanoparticles.
- Nanoparticle Functionalization: The thiol group provides a strong and stable linkage to gold nanoparticles, allowing for the creation of a hydrophilic and biocompatible coating. The terminal carboxylic acid can then be used to attach various functional molecules.
- PROTACs Development: **Thiol-PEG5-acid** serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Experimental Protocols

The following are detailed methodologies for common applications of **Thiol-PEG5-acid**.

EDC/NHS Coupling of Carboxylic Acid to a Primary Amine

This protocol describes the activation of the carboxylic acid group of **Thiol-PEG5-acid** using EDC and NHS to form a stable amide bond with an amine-containing molecule (e.g., a protein).

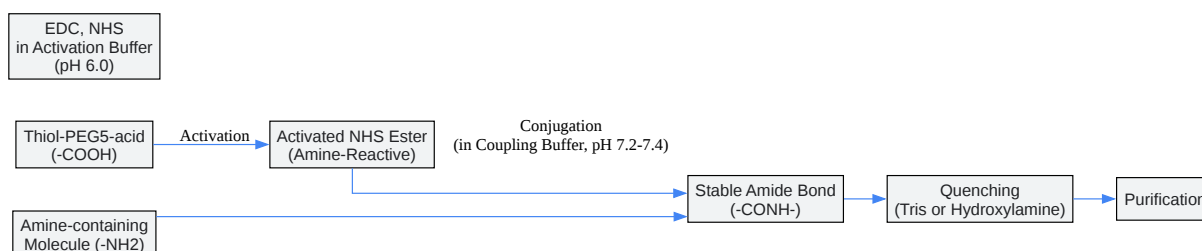
Materials:

- **Thiol-PEG5-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Amine-containing molecule
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Dissolve **Thiol-PEG5-acid**: Prepare a stock solution of **Thiol-PEG5-acid** in anhydrous DMF or DMSO.
- Activate Carboxylic Acid:
 - Dissolve the desired amount of **Thiol-PEG5-acid** in Activation Buffer.
 - Add a 1.5 to 5-fold molar excess of EDC and NHS to the solution.
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.

- Conjugation:
 - Dissolve the amine-containing molecule in Coupling Buffer.
 - Add the activated **Thiol-PEG5-acid** solution to the amine-containing molecule solution. A 10-20 fold molar excess of the PEG linker is often used.
 - Incubate for 2 hours at room temperature or overnight at 4°C.
- Quenching: Add the Quenching Solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification: Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents.



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EDC/NHS coupling workflow for amide bond formation.

Thiol-Maleimide Conjugation

This protocol outlines the reaction of the thiol group of **Thiol-PEG5-acid** with a maleimide-functionalized molecule to form a stable thioether bond.

Materials:

- **Thiol-PEG5-acid** conjugate (with the carboxylic acid end already reacted)
- Maleimide-functionalized molecule
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
- Degassing equipment (optional, but recommended)

Procedure:

- Prepare Solutions:
 - Dissolve the **Thiol-PEG5-acid** conjugate in degassed Conjugation Buffer.
 - Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO, DMF) and then add it to the Conjugation Buffer.
- Conjugation:
 - Add a 1.1 to 1.5-fold molar excess of the maleimide-functionalized molecule to the thiol-containing solution.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere if possible to prevent thiol oxidation.
- Quenching (Optional): To consume any unreacted maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.
- Purification: Purify the final conjugate using size exclusion chromatography or other suitable techniques.



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Thiol-maleimide conjugation workflow.

Gold Nanoparticle Functionalization

This protocol describes the coating of gold nanoparticles (AuNPs) with **Thiol-PEG5-acid**.

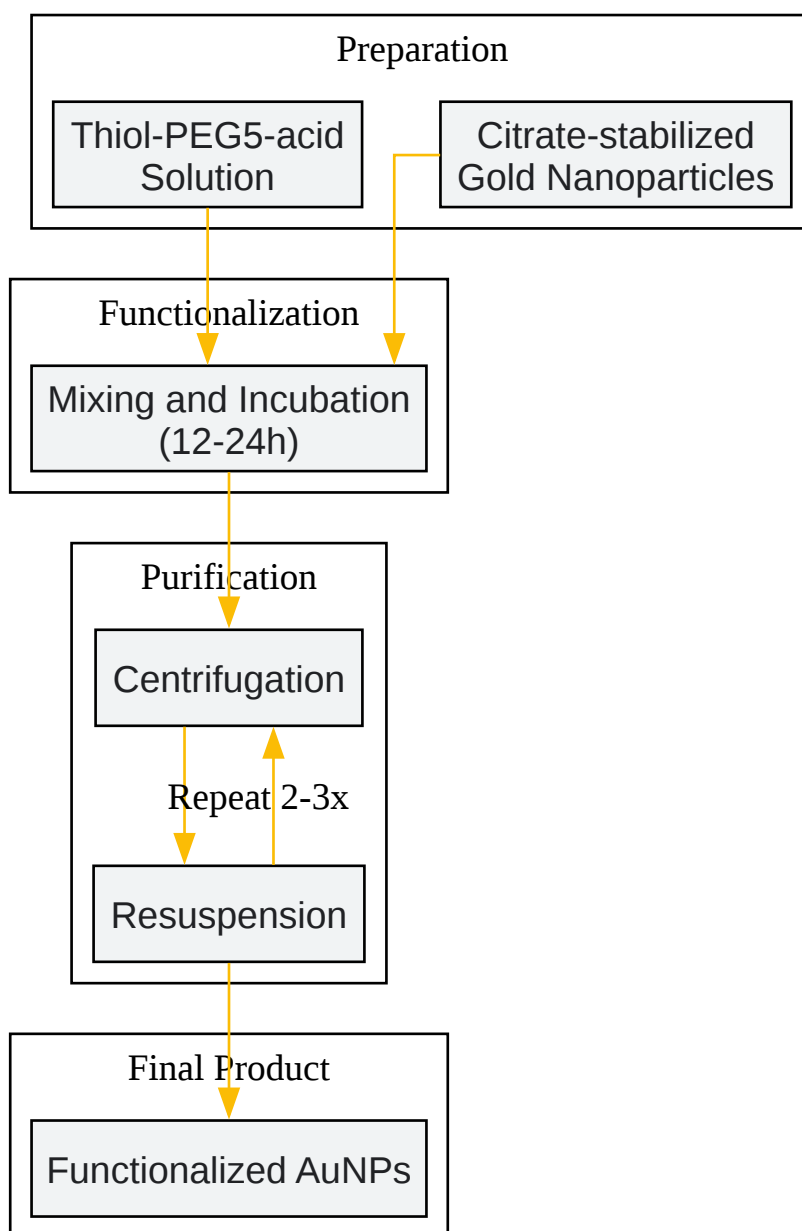
Materials:

- **Thiol-PEG5-acid**
- Citrate-stabilized gold nanoparticle solution
- Ethanol
- Deionized water

Procedure:

- Prepare **Thiol-PEG5-acid** Solution: Dissolve **Thiol-PEG5-acid** in deionized water or ethanol to a desired concentration (e.g., 1-10 mM).
- Functionalization:
 - Add the **Thiol-PEG5-acid** solution to the gold nanoparticle solution. The amount of thiol linker to add will depend on the size and concentration of the AuNPs and the desired surface density.

- Gently mix and allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
- Purification:
 - Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.
 - Remove the supernatant containing excess linker.
 - Resuspend the nanoparticle pellet in deionized water or a suitable buffer.
 - Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted linker.
- Characterization: Confirm the successful functionalization using techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and stability, and transmission electron microscopy (TEM).

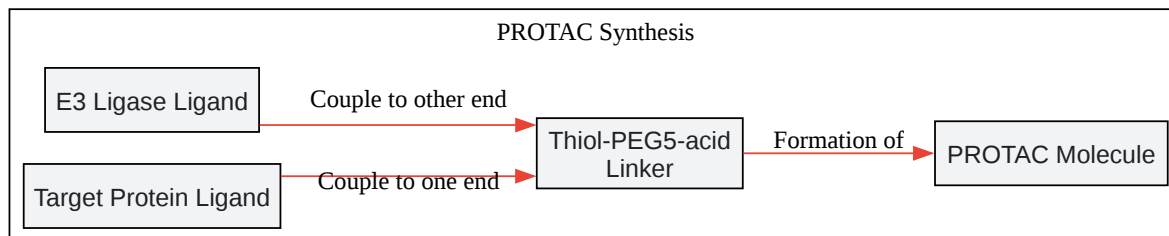


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Workflow for gold nanoparticle functionalization.

PROTAC Synthesis Logical Workflow

Thiol-PEG5-acid can be incorporated as a linker in a PROTAC molecule. The general logic involves connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the PEG linker.



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Logical workflow for PROTAC synthesis using **Thiol-PEG5-acid**.

Safety and Handling

Thiol-PEG5-acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Thiol-PEG5-acid is a highly useful heterobifunctional linker that offers a balance of reactivity, flexibility, and biocompatibility. Its well-defined structure and the advantageous properties of the PEG spacer make it an essential tool for researchers in bioconjugation, drug delivery, nanotechnology, and the development of novel therapeutics like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile molecule in various scientific endeavors.

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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]
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